molecular formula C22H18N2O3 B11457643 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide

Cat. No.: B11457643
M. Wt: 358.4 g/mol
InChI Key: QDZTWMCYWGSQPX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating the caspase pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide

InChI

InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)21(26)23-16-11-14(2)20(25)17(12-16)22-24-18-8-3-4-9-19(18)27-22/h3-12,25H,1-2H3,(H,23,26)

InChI Key

QDZTWMCYWGSQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)C)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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